(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Overview
Description
(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C18H22N4O5S2 and its molecular weight is 438.52. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves multiple steps One common approach starts with the preparation of the triazine intermediate, which involves the cyclization of a suitable precursor under conditions that facilitate ring closure
Industrial Production Methods: : Industrial production of this compound often involves optimized conditions for scalability, such as solvent selection, temperature control, and purification processes. Techniques like chromatography or crystallization may be employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various reactions such as oxidation, reduction, and substitution due to the presence of reactive functional groups. For instance, the ethylthio group can be oxidized to a sulfoxide or sulfone, and the triazine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: : Reagents like oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) are commonly used. Nucleophilic substitution reactions might involve bases like sodium hydroxide or potassium carbonate under anhydrous conditions.
Major Products: : Major products depend on the specific reactions and conditions applied. For example, oxidation of the ethylthio group might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups to the triazine or benzoate rings.
Scientific Research Applications: : This compound has diverse applications across several fields:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antibacterial or anticancer properties due to its complex structure.
Medicine: : Potential therapeutic applications are explored, including as a candidate for drug development.
Industry: : Used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
Effects: : The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes or receptors.
Molecular Targets and Pathways: : Likely targets include enzymes involved in metabolic pathways or proteins that regulate cellular functions. The exact pathways would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Uniqueness: : Compared to other compounds with similar structures, (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity.
Similar Compounds: : Other compounds within the same class might include similar triazine derivatives or benzoate esters with different substituents, each varying in their specific chemical and biological properties.
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Properties
IUPAC Name |
(3-ethylsulfanyl-6-methyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-3-28-18-20-19-13(2)16(23)22(18)12-27-17(24)14-6-8-15(9-7-14)29(25,26)21-10-4-5-11-21/h6-9H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFJAZTRFHCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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